2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL
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Overview
Description
2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, often found in its hydrochloride salt form. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL typically involves the reaction of 2,6-dimethylbenzylamine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the intermediate compound under hydrogen gas pressure.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,6-dimethylphenyl)ethanol
- 2-(2,6-Dimethylphenyl)ethan-1-ol
- 2-(2,6-Dimethylphenyl)methylaminoethanol
Uniqueness
2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-2-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3 |
InChI Key |
JFQAARVENHNBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N |
Origin of Product |
United States |
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